molecular formula C23H25N3O3S B14170312 N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide CAS No. 3891-47-2

N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide

Cat. No.: B14170312
CAS No.: 3891-47-2
M. Wt: 423.5 g/mol
InChI Key: CVUJTVYSTZQBLV-UHFFFAOYSA-N
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Description

N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a quinoline moiety, a sulfanyl group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The acetamido group is then added via an acylation reaction, and finally, the propanamide moiety is introduced through amidation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfanyl and acetamido groups can form hydrogen bonds with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)acetamide
  • N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)butanamide

Uniqueness

N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.

Properties

CAS No.

3891-47-2

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-[[2-(7-methoxy-3-methylquinolin-2-yl)sulfanylacetyl]amino]-2-methylphenyl]propanamide

InChI

InChI=1S/C23H25N3O3S/c1-5-21(27)25-19-9-7-17(11-14(19)2)24-22(28)13-30-23-15(3)10-16-6-8-18(29-4)12-20(16)26-23/h6-12H,5,13H2,1-4H3,(H,24,28)(H,25,27)

InChI Key

CVUJTVYSTZQBLV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C=C2C)C

Origin of Product

United States

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